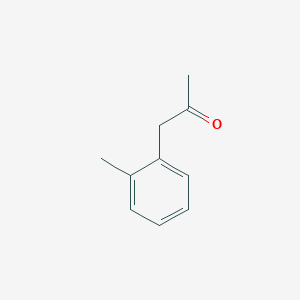

1-(2-Methylphenyl)propan-2-one

Description

Significance and Research Context of Aryl Ketones in Modern Chemistry

Aryl ketones are a cornerstone of organic chemistry, characterized by a carbonyl group linking an aromatic ring to an alkyl or another aryl group. nih.gov Their importance stems from their dual reactivity: the aromatic ring can undergo electrophilic substitution, while the carbonyl group is susceptible to nucleophilic attack. This makes them highly versatile synthons, or building blocks, for creating a wide array of more complex molecules. nih.govresearchgate.net

The synthesis of aryl ketones is a well-established field with numerous methodologies. Classic approaches include the Friedel-Crafts acylation, where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. chemistryviews.org Modern advancements have introduced a variety of catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) of arylboronic acids with acyl chlorides, anhydrides, or even nitriles. organic-chemistry.orgacs.orgnih.gov These newer methods often provide higher yields and greater functional group tolerance. organic-chemistry.org

Aryl ketones are key precursors in the pharmaceutical and fine chemical industries. chemistryviews.orgvensel.org They are foundational materials for synthesizing a diverse range of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—which are abundant in natural products and drug molecules. nih.govresearchgate.net For instance, aryl ketones are used to construct important drug scaffolds like 2-aminothiazoles and 2-phenyl pyridines. vensel.org

Importance of 1-(2-Methylphenyl)propan-2-one as a Versatile Synthetic Intermediate

This compound, also known as o-tolylacetone, is an unsymmetrical alkyl aryl ketone. While specific, in-depth research on this particular isomer is not as extensive as for some of its counterparts, its chemical structure suggests significant potential as a synthetic intermediate. Its properties and reactivity can be inferred from the well-documented chemistry of related aryl ketones.

The presence of a methyl group on the phenyl ring and a methylene (B1212753) bridge between the ring and the ketone functionality provides several sites for chemical modification. The ketone's α-protons on the methylene and methyl groups are acidic and can be removed to form an enolate, a powerful nucleophile for forming new carbon-carbon bonds. The carbonyl group itself can be reduced to an alcohol or undergo addition reactions, while the aromatic ring can be further functionalized.

Below are the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | o-tolylacetone, 1-(o-tolyl)propan-2-one |

| CAS Number | 22359-00-0 |

| Physical Description | Data not widely available |

| Boiling Point | 224.7 °C (Predicted) |

| Density | 0.98 g/cm³ (Predicted) |

| Table 1: Physical and Chemical Properties of this compound. Data sourced from PubChem. nih.gov |

The synthetic utility of this compound lies in its ability to serve as a precursor to more complex molecules. For example, similar aryl ketones are used in reactions to form substituted heterocycles or can be modified to produce pharmacologically relevant structures. nih.govvensel.org The reactivity of this compound can be compared to its isomers, such as 1-(p-tolyl)propan-2-one, which is used as a building block in chemical synthesis. tcichemicals.com The strategic placement of the methyl group at the ortho position can also influence reaction outcomes through steric effects, potentially leading to unique regioselectivity in certain synthetic transformations.

While direct synthesis routes for this compound are not extensively published, general methods for preparing alkyl aryl ketones are applicable.

| Synthesis Method | Reactants | Catalyst/Reagents | Description |

| Friedel-Crafts Acylation | Toluene (B28343) and Chloroacetone | Lewis Acid (e.g., AlCl3) | A classic method, though it may suffer from regioselectivity issues and require stoichiometric catalysts. chemistryviews.org |

| Carbonylative Coupling | 2-Iodotoluene and an Acetone (B3395972) equivalent | Palladium catalyst, CO source | A modern approach involving the insertion of carbon monoxide and coupling of aryl and alkyl fragments. chemistryviews.org |

| Nitrile Addition | 2-Methylbenzyl cyanide and a Methyl Grignard reagent | Grignard reagent followed by hydrolysis | A method involving the reaction of an organometallic reagent with a nitrile to form a ketone after workup. organic-chemistry.org |

| Table 2: Plausible Synthetic Routes to this compound based on general aryl ketone syntheses. |

The potential of this compound as a synthetic intermediate is underscored by the chemistry of its derivatives. For instance, amination of the carbon adjacent to the carbonyl group can lead to compounds like 2-(methylamino)-1-(2-methylphenyl)propan-1-one, a type of structure explored in medicinal chemistry. spectrabase.com The reduction of the ketone would yield the corresponding alcohol, 1-(2-methylphenyl)propan-2-ol, another useful synthetic precursor. nih.gov These transformations highlight the compound's role as a versatile platform for accessing a variety of functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLPDLDAOMBERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370131 | |

| Record name | 1-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51052-00-7 | |

| Record name | 1-(2-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Catalytic Routes for 1 2 Methylphenyl Propan 2 One

Direct Synthetic Approaches to Aryl Propan-2-ones

Direct methods for the formation of the carbon skeleton of 1-(2-methylphenyl)propan-2-one primarily involve the creation of a bond between the aromatic ring and the propanone moiety.

Friedel-Crafts Acylation Strategies for Substituted Propanone Formation

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com For the synthesis of this compound, toluene (B28343) can be reacted with an appropriate acylating agent, such as chloroacetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgscribd.com

The reaction with toluene typically yields a mixture of ortho and para isomers due to the directing effect of the methyl group. libretexts.org The formation of the desired ortho-substituted product, this compound, is often accompanied by the para-isomer, 1-(4-methylphenyl)propan-2-one. The ratio of these isomers can be influenced by reaction conditions such as temperature. libretexts.org Separation of the isomers is generally required to isolate the pure ortho product.

Table 1: Friedel-Crafts Acylation of Toluene

| Acylating Agent | Catalyst | Key Observations |

|---|---|---|

| Acetyl chloride | AlCl₃ | Yields a mixture of ortho and para isomers. libretexts.org |

| Acetic anhydride | AlCl₃ | Also produces a mixture of ortho and para isomers. sigmaaldrich.com |

| Chloroacetone | Lewis/Brønsted Acids | Can lead to the formation of α-methylstilbenes through a more complex reaction pathway. wordpress.com |

It is important to note that while Friedel-Crafts acylation is a powerful tool, it has limitations. Highly deactivated aromatic rings are not suitable substrates, and the reaction can sometimes lead to polysubstitution, though this is less common with acylation compared to alkylation. sigmaaldrich.com

Grignard Reagent Applications in Carbonyl Compound Synthesis

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and can be employed in the synthesis of ketones. One potential route to this compound involves the reaction of a Grignard reagent with a nitrile. Specifically, 2-methylbenzylmagnesium halide (a Grignard reagent derived from 2-methylbenzyl halide) could be reacted with acetonitrile (B52724) (methyl cyanide). masterorganicchemistry.comdoubtnut.com The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.com

Another Grignard-based approach starts from an aldehyde. The reaction of 2-methylbenzaldehyde (B42018) with a methyl Grignard reagent (e.g., methylmagnesium bromide) would produce the secondary alcohol, 1-(2-methylphenyl)propan-1-ol. Subsequent oxidation of this alcohol would then yield this compound. libretexts.org

Table 2: Grignard-Based Syntheses

| Reactants | Intermediate/Product | Reference |

|---|---|---|

| 2-Methylbenzylmagnesium halide + Acetonitrile | This compound (after hydrolysis) | masterorganicchemistry.comdoubtnut.com |

| 2-Methylbenzaldehyde + Methylmagnesium bromide | 1-(2-Methylphenyl)propan-1-ol | libretexts.org |

The choice of Grignard reagent and carbonyl compound or nitrile is crucial for the successful synthesis of the target ketone. The reactivity of Grignard reagents also necessitates anhydrous conditions to prevent their decomposition. nih.gov

Oxidative Transformations from Precursor Alcohols

The oxidation of a corresponding secondary alcohol provides a direct route to this compound. The required precursor, 1-(2-methylphenyl)propan-2-ol, can be synthesized through methods such as the reduction of a suitable ketone or the reaction of an appropriate Grignard reagent with an aldehyde.

Once the precursor alcohol is obtained, it can be oxidized to the target ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. doubtnut.com Milder and more selective oxidation methods have also been developed to minimize side reactions.

The efficiency of the oxidation is dependent on the chosen reagent and reaction conditions. The progress of the reaction can often be monitored by techniques such as thin-layer chromatography or gas chromatography.

Enantioselective Synthesis of this compound and Chiral Analogues

The synthesis of chiral molecules in high enantiomeric purity is a significant area of modern organic chemistry. For ketones like this compound, where the carbon atom adjacent to the carbonyl group can be a stereocenter, enantioselective methods are employed to produce a single enantiomer.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.goviranchembook.ir Asymmetric transfer hydrogenation of prochiral ketones is a powerful technique for producing chiral alcohols, which can then be oxidized to the corresponding chiral ketones if desired. acs.orgresearchgate.net

For a substrate like this compound, an asymmetric reduction could yield either the (R)- or (S)-enantiomer of 1-(2-methylphenyl)propan-2-ol, depending on the chiral catalyst used. Subsequent oxidation would then provide the enantiomerically enriched ketone. Chiral ruthenium and rhodium complexes are often employed as catalysts in these transformations. nih.govkyoto-u.ac.jp

Table 3: Examples of Asymmetric Catalysis for Chiral Alcohols

| Catalyst Type | Substrate Type | Product | Key Feature |

|---|---|---|---|

| Ru(II)/TsDPEN complexes | 1,3-Alkoxy/Aryloxy propanones | Chiral alcohols | Enantioselectivities are influenced by steric and electronic effects of the substituents. acs.org |

| Perakine reductase | α,β-Unsaturated ketones and aryl ketones | α-Chiral allylic and aryl alcohols | Excellent enantioselectivity and good yields. acs.org |

| Chiral Ketones | Unfunctionalized olefins | Chiral epoxides | Demonstrates the use of chiral organic molecules as catalysts. researchgate.net |

Enzymatic Bioreduction and Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. magtech.com.cnnih.gov For the synthesis of chiral alcohols, which are precursors to chiral ketones, the bioreduction of prochiral ketones is a well-established and effective approach. rsc.orgscielo.br

Various microorganisms, such as yeast and bacteria, as well as isolated enzymes like alcohol dehydrogenases, can catalyze the asymmetric reduction of aryl ketones with high enantioselectivity. magtech.com.cnmdpi.com For instance, different yeast strains can exhibit complementary stereoselectivity, allowing for the synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol. mdpi.com The choice of biocatalyst is critical and often requires screening of different organisms or enzymes to find one that is effective for a specific substrate.

Table 4: Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Substrate Type | Product | Key Feature |

|---|---|---|---|

| Candida tropicalis | Aromatic prochiral ketones | Optically active alcohols | High stereoselectivity, with some substrates yielding enantiopure products. scielo.br |

| Lactic acid bacteria (Weissella cibaria) | Aromatic azido (B1232118) ketones | Enantiomerically pure (R)-β-hydroxy-1,2,3-triazoles | Demonstrates unusual Prelog enantioselective reduction. rsc.org |

| Recombinant E. coli expressing KREDs | 1-(Arylsulfanyl)propan-2-ones | Enantiocomplementary chiral alcohols | Allows for the production of both (R)- and (S)-enantiomers with high selectivity. mdpi.com |

These biocatalytic methods are attractive due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to many traditional chemical processes. magtech.com.cn

Chromatographic Resolution Techniques for Enantiomer Separation

For chiral molecules like this compound, separating the individual enantiomers is often crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, utilizing chiral stationary phases (CSPs). rsc.org

The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. Cellulose-based CSPs are commonly employed for the resolution of various chiral compounds. mdpi.commdpi.com The mobile phase composition, often a mixture of solvents like n-hexane and ethanol (B145695) with a chiral selector additive, is optimized to maximize the resolution between the enantiomers. jfda-online.com The efficiency of the separation is quantified by parameters such as the resolution factor (Rs) and the enantiomeric excess (ee). mdpi.commdpi.com Lipase-catalyzed kinetic resolution is another method that can be used to obtain enantiomerically pure forms of related chiral amines, with the progress of the resolution often monitored by chiral HPLC. mdpi.com

Table 2: Parameters in Chiral HPLC Resolution

| Parameter | Description |

| Chiral Stationary Phase (CSP) | A solid support containing a chiral selector that interacts differently with each enantiomer. |

| Mobile Phase | The solvent system that carries the sample through the column. |

| Resolution Factor (Rs) | A measure of the degree of separation between two peaks in a chromatogram. |

| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer in a mixture. |

Process Optimization and Scale-Up Considerations in Industrial Chemistry

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of efficiency, safety, cost, and sustainability.

Continuous-Flow Reaction Methodologies

Continuous-flow reactors offer significant advantages over traditional batch reactors for industrial-scale production. smolecule.comrsc.org They provide enhanced heat and mass transfer, leading to better control over reaction conditions, which can improve product yields and reduce the formation of byproducts. For reactions like Friedel-Crafts acylation, the precise temperature control in a flow reactor can be particularly beneficial. The residence time of the reactants in the reactor is a key parameter that is optimized to maximize conversion. Continuous-flow systems can also be automated for more efficient and safer operation. smolecule.com

Sustainable Catalyst Design and Recycling Protocols

The principles of green chemistry are increasingly important in industrial processes. researchgate.netbio-conferences.org This includes the design of catalysts that are efficient, selective, and reusable. For ketone synthesis, there is a growing interest in using earth-abundant and non-toxic metals in catalyst design. researchgate.netbohrium.com For instance, manganese(II) complexes have shown promise as catalysts for the transfer hydrogenation of ketones. bohrium.com

Catalyst recycling is a critical aspect of sustainable industrial chemistry, as it reduces waste and lowers production costs. nih.govresearchgate.net One common strategy is heterogenization, where a homogeneous catalyst is immobilized on a solid support. nih.govresearchgate.net This allows for easy separation of the catalyst from the reaction mixture by filtration or centrifugation, enabling its reuse in multiple reaction cycles. researchgate.net For example, in Friedel-Crafts reactions, the aluminum chloride catalyst can be recovered through aqueous extraction and reused. Zeolite catalysts are also being used as reusable and more environmentally friendly alternatives to traditional Lewis acids in some industrial processes. essentialchemicalindustry.org

The development of robust catalyst recycling protocols is essential for the economic and environmental viability of large-scale chemical production. nih.gov

Elucidating Chemical Reactivity and Transformation Pathways of 1 2 Methylphenyl Propan 2 One

Mechanistic Investigations of Carbonyl and Aromatic Ring Reactivity

The reactivity of 1-(2-Methylphenyl)propan-2-one is twofold, centered on the carbonyl group and the ortho-substituted phenyl ring. These two functional regions dictate the compound's participation in a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl group (C=O) in this compound is a primary site for nucleophilic attack. A general reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by protonation to yield an alcohol.

A notable example is the Grignard reaction, where an organomagnesium halide, such as a Grignard reagent synthesized from 2-bromopropane, adds to the carbonyl carbon. odinity.com This is followed by an acidic workup to produce a tertiary alcohol. odinity.com Another significant reaction is the formation of an oxime through the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group, which proceeds with the subsequent elimination of a water molecule. vulcanchem.com

Reduction of the carbonyl group can be readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding secondary alcohol, 1-(2-methylphenyl)propan-2-ol.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The rate and orientation of these substitutions are governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com In this compound, the ortho-methyl group is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com Activating groups are typically ortho- and para-directing.

The general mechanism for EAS involves the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. dalalinstitute.comlibretexts.org This is followed by the loss of a proton from the ring to restore aromaticity. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgresearchgate.net For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Influence of ortho-Methyl Substitution on Reactivity Profiles

The ortho-methyl group on the phenyl ring of this compound exerts significant electronic and steric effects that influence its reactivity. Electronically, the methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This activating nature makes the ring more nucleophilic and thus more reactive towards electrophiles.

Sterically, the presence of the methyl group at the ortho position can hinder the approach of reactants to the adjacent carbonyl group and the ortho position of the ring itself. This steric hindrance can affect the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, while the methyl group directs incoming electrophiles to the ortho and para positions, the steric bulk around the ortho position may favor substitution at the less hindered para position.

Degradation Mechanisms and Chemical Stability Studies

The stability of this compound is subject to environmental factors such as pH and light, which can induce degradation through hydrolysis and photodegradation.

Hydrolytic Degradation Pathways under Varied pH Conditions

Hydrolysis of ketones is generally slow under neutral conditions but can be catalyzed by acids or bases. The susceptibility of a related compound, 1-(2-methylphenyl)glycerol, to neutral hydrolysis suggests that compounds with similar structures can degrade in aqueous environments. ebi.ac.uk The rate of hydrolysis is often pH-dependent. For instance, studies on similar phenyl-substituted compounds have shown that hydrolysis rates can be significantly influenced by the pH of the medium, with acidic conditions often accelerating the process. nih.gov

Lipase-catalyzed hydrolysis has also been explored for structurally related aryloxy-propan-2-yl acetates, demonstrating that enzymatic processes can effect degradation, with the reaction rates being dependent on pH and the specific enzyme used. mdpi.com

Table 1: Hydrolysis Data of Structurally Related Phenyl-Substituted Vinyl Ethers

| Compound | pH | Hydrolysis after 2h (%) | Half-life (t₁/₂) (h) |

| mPEG-[H-PIVE]-DOG | 4.5 | 19 | 5.46 |

| mPEG-[Me-PIVE]-DOG | 4.5 | 24 | 4.04 |

| mPEG-[MeO-PIVE]-DOG | 4.5 | 42 | 2.64 |

This table is based on data for structurally related compounds and is for illustrative purposes. nih.gov

Photodegradation Phenomena and Product Identification

Photodegradation involves the breakdown of a chemical compound by light. The process can occur directly, through the absorption of light by the compound itself, or indirectly, mediated by other photosensitizing substances present in the environment. rsc.org Studies on the photochemical reactions of related 3-hydroxy-1-(o-methylaryl)alkan-1-ones have shown that irradiation can lead to complex intramolecular reactions, such as β- and γ-hydrogen abstractions, resulting in the formation of cyclopropane-1,2-diols and benzocyclobutenols. rsc.org

The photodegradation of aromatic ketones can proceed through various pathways, including cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II), leading to a variety of degradation products. The identification of these products is crucial for understanding the environmental fate of the compound and is often carried out using techniques like gas chromatography coupled with mass spectrometry (GC-MS). diva-portal.orgsci-hub.se

Oxidative Degradation Processes and Antioxidant Effects

The chemical stability of this compound is influenced by its susceptibility to oxidative degradation. The presence of a ketone functional group and an activated aromatic ring system dictates its reactivity towards various oxidizing agents and conditions. Oxidation can lead to the formation of several degradation products through cleavage of the propanone side chain or modification of the aromatic ring.

Under strong oxidizing conditions, such as in the presence of reagents like potassium permanganate (B83412) or chromium trioxide, the propanone side chain can be cleaved. smolecule.com This process can lead to the formation of 2-methylbenzoic acid as a primary degradation product. The reaction mechanism likely involves the oxidation of the carbon atom alpha to the carbonyl group, followed by carbon-carbon bond cleavage. The Jones oxidation, which utilizes chromium trioxide in sulfuric acid, is a powerful method that can oxidize secondary alcohols to ketones; the same conditions can further oxidize the ketone, albeit more slowly. syntheticpages.org Studies on the oxidative degradation of similar structures like polystyrene have shown that phenylpropanone intermediates can be oxidized to form benzoic acid, suggesting a parallel pathway for the tolyl derivative. rsc.org

Research into the antioxidant properties of this compound itself is limited in publicly available literature. However, studies on structurally related compounds suggest that derivatives of phenylpropanone may possess free-radical scavenging capabilities. For instance, certain Mannich bases, such as 1-Phenyl-3-(phenylamino)propan-1-one, have demonstrated significant in vitro antioxidant activity in assays like the DPPH free radical scavenging method. iiste.orgresearchgate.net Similarly, a related acetophenone (B1666503) derivative, 1-(2-Methoxy-3-methylphenyl)propan-2-one, was found to exhibit notable free radical scavenging activity. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom to stabilize free radicals, a property that can be influenced by the substituents on the phenyl ring.

| Compound | Observed Antioxidant Effect | Assay Method | Reference |

|---|---|---|---|

| 1-(2-Methoxy-3-methylphenyl)propan-2-one | Demonstrated significant free radical scavenging activity with an IC50 value comparable to ascorbic acid. | DPPH (1,1-diphenyl-2-picrylhydrazyl) Assay | |

| 1-Phenyl-3-(phenylamino)propan-1-one (Mannich Base) | Possessed significant antioxidant activity compared to standards like Ascorbic acid and BHA. | DPPH, Hydrogen Peroxide Scavenging, Ferric Thiocyanate Method | iiste.orgresearchgate.net |

| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide | Identified as a potent antioxidant agent, being an effective hydroxyl radical scavenger and lipid peroxidation inhibitor. | LOX Inhibition, Lipid Peroxidation (LP) Inhibition, ABTS•+ Decolorization | mdpi.com |

Analysis of By-product Formation and Impurity Profiles in Synthetic Pathways

The synthesis of this compound, like many organic preparations, can result in the formation of various by-products and impurities. The specific impurity profile is highly dependent on the chosen synthetic route, the purity of starting materials, and the reaction conditions employed. Comprehensive analysis of these impurities is crucial for ensuring the quality and purity of the final product. Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification and quantification of these trace compounds. researchgate.netnih.gov

Common impurities can include unreacted starting materials, residual reagents, and products from competing side reactions. For instance, in syntheses starting from 2-methylbenzyl chloride, residual starting material or the corresponding alcohol may be present. If the synthesis proceeds via the oxidation of 1-(2-methylphenyl)propan-2-ol, incomplete oxidation can leave traces of this precursor in the final product. syntheticpages.org

More complex by-products can arise from specific reaction pathways. In routes analogous to the Baeyer-Villiger synthesis of phenyl-2-propanone (P2P), which involves an aldol (B89426) condensation, the presence of an electron-donating group like the methyl substituent on the phenyl ring can promote competing cyclization side reactions, leading to the formation of indene (B144670) by-products. sci-hub.ru

Furthermore, in syntheses that are related to the production of cathinone (B1664624) derivatives, unique impurities have been identified. For example, research on the synthesis of mephedrone, which shares structural similarities, revealed the formation of a stable imidazolium (B1220033) by-product, specifically 1,2,3,5-tetramethyl-4-(4-methylphenyl)-1H-imidazol-3-ium salt (TMMPI), which precipitates from the crude reaction mixture. nih.gov The formation of this impurity was observed to be dependent on storage conditions, particularly in the presence of air. nih.gov

The impurity profile for the closely related 1-phenyl-2-propanone (P2P) has been extensively studied for forensic intelligence purposes, providing a model for potential impurities in the synthesis of its tolyl analogue. researchgate.net These studies have identified a range of by-products, including dimers, condensation products, and oxidation products.

| Potential Impurity/By-product | Likely Origin | Analytical Detection Method | Reference (from analogous syntheses) |

|---|---|---|---|

| 1-(2-Methylphenyl)propan-2-ol | Incomplete oxidation of the precursor alcohol. | GC/MS | syntheticpages.org |

| 2-Methylbenzoic Acid | Oxidative degradation of the final product. | GC/MS, LC/MS | smolecule.com |

| Indene Derivatives | Acid-catalyzed cyclization side-reaction during aldol condensation routes. | GC/MS | sci-hub.ru |

| 1,2,3,5-Tetramethyl-4-(4-methylphenyl)-1H-imidazol-3-ium salt (TMMPI) | Side reaction in specific amine-based synthesis routes; can form during storage. | LC-MS, NMR, X-ray Crystallography | nih.gov |

| 1-Phenyl-1,2-propanedione | Side reaction or oxidation impurity from P2P synthesis. | GC/MS | researchgate.net |

| Benzyl Cyanide | Impurity carried over from specific precursor synthesis routes (e.g., APAAN route for P2P). | GC/MS | researchgate.net |

Applications of 1 2 Methylphenyl Propan 2 One in Advanced Organic Synthesis and Translational Research

Role as a Key Building Block in Complex Organic Molecule Synthesis

The reactivity of the carbonyl group and the potential for functionalization of the aromatic ring make 1-(2-methylphenyl)propan-2-one a valuable intermediate in organic synthesis. Its utility spans the creation of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.

While this compound is a specific starting material, the broader class of phenylpropanones and their derivatives are crucial intermediates in the pharmaceutical industry. chemicalbook.com The primary application of these ketones is in the synthesis of chiral amines through processes like reductive amination.

Transaminases (TAs), for instance, offer an environmentally favorable method for producing pharmaceutically important 1-phenylpropan-2-amine derivatives from prochiral ketones. researchgate.netresearchgate.net The application of whole-cell biocatalysts with (R)-transaminase activity can convert ketones into novel disubstituted 1-phenylpropan-2-amines, which are valuable building blocks for APIs. researchgate.net Specifically, this compound can serve as a precursor to 1-(2-methylphenyl)propan-2-amine, a chiral amine that is a key synthon for more complex drug molecules. sigmaaldrich.com

Analogous structures are also integral to the synthesis of known drugs. For example, 1-(3-Methylphenyl)propan-2-one is a key intermediate in the production of the anorectic agent fenfluramine. Similarly, derivatives like 1-(2-Hydroxy-5-methylphenyl)propan-1-one are employed in the development of analgesics and anti-inflammatory medications. chemimpex.com

Table 1: Examples of API Precursors Derived from Phenylpropanone Scaffolds

| Precursor Ketone | Synthetic Transformation | Resulting API or Building Block | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| This compound | Reductive Amination | 1-(2-methylphenyl)propan-2-amine | General API Synthon | sigmaaldrich.com |

| 1-(3-Methylphenyl)propan-2-one | Reductive Amination | Fenfluramine | Anorectic | |

| Prochiral Ketones | Transaminase-mediated Amination | Chiral 1-phenylpropan-2-amines | General API Synthon | researchgate.netresearchgate.net |

| 1-(2-Hydroxy-5-methylphenyl)propan-1-one | Further Synthesis | Analgesics, Anti-inflammatories | Pain & Inflammation | chemimpex.com |

The structural framework of this compound is also a valuable starting point for the development of new agrochemicals. Its unique structure allows for further functionalization, making it a useful building block in chemical synthesis for this sector. chemimpex.com Brominated derivatives, such as 2-Bromo-1-o-tolyl-propan-1-one, are particularly useful as they introduce a reactive site for nucleophilic substitution, facilitating the creation of a diverse range of molecules with potential herbicidal, insecticidal, or fungicidal properties. While specific agrochemicals derived directly from this compound are not extensively documented in public literature, its analogues serve as essential intermediates in the synthesis of various agrochemical compounds. chemimpex.com

In the realm of materials science, ketone-containing compounds are utilized in the production of specialized polymers. The reactivity of the carbonyl group can be exploited in polymerization reactions, and modifications to the aromatic ring can fine-tune the properties of the resulting materials. An analogue, 1-(2-Hydroxy-5-methylphenyl)propan-1-one, is noted for its role in producing specialty polymers used in coatings and adhesives. chemimpex.com This suggests a potential, if not yet fully explored, application for this compound as a monomer or modifying agent in the synthesis of advanced polymers where specific thermal, mechanical, or optical properties are desired.

Exploration of Biological Activity in Structural Analogues

The investigation of structural analogues of this compound has revealed a range of biological activities. These studies are crucial for translational research, providing insights into how modifications of this chemical scaffold can lead to the development of new therapeutic agents.

A significant area of research has been the evaluation of ketone derivatives as enzyme inhibitors. For example, two series of acetophenone (B1666503) derivatives were designed and synthesized to be evaluated for their inhibitory activity against human monoamine oxidase A and B (MAO-A and MAO-B), enzymes linked to neurodegenerative diseases. researchgate.net Many of the tested compounds were highly potent and selective inhibitors of MAO-B, with IC₅₀ values in the nanomolar range. researchgate.net

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Acetophenone Derivatives

| Compound | MAO-B IC₅₀ (nM) | MAO-A Inhibition (%) at 10µM | Selectivity Index for MAO-B | Reference(s) |

|---|---|---|---|---|

| 1j | 12.9 | 10.3 | >775 | researchgate.net |

| 2e | 11.7 | 15.6 | >854 | researchgate.net |

| Selegiline (Reference) | 35.6 | 21.8 | >279 | researchgate.net |

Furthermore, research into other ketone-containing scaffolds has identified inhibitors for different enzymatic targets. Derivatives such as 1-(5-carboxyindazol-1-yl)propan-2-ones have been identified as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase, enzymes involved in inflammatory pathways. tandfonline.com This demonstrates the broad potential of the propan-2-one moiety in designing targeted enzyme inhibitors.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. Several studies on analogues of this compound provide valuable SAR insights.

In one study, synthetic analogues of neolignans, specifically β-ketoethers and β-ketosulfides derived from β-bromoketones, were assayed for activity against Leishmania parasites. nih.gov The study found that compounds with sulfur bridges had the highest selective activity, while the oxidation of the sulfur to β-ketosulphoxides or β-ketosulphones significantly reduced growth inhibitory activity. nih.gov This highlights the critical role of the linker atom in the biological activity of this class of molecules.

Another SAR study focused on a series of C-phenyl D-glucitol derivatives as selective inhibitors of the sodium-dependent glucose cotransporter 1 (SGLT1). jst.go.jp By systematically modifying different parts of the molecule, researchers could identify substituents that improved both potency and selectivity, leading to the discovery of a highly selective C-glycoside type SGLT1 inhibitor. jst.go.jp

Similarly, extensive SAR studies on analogues of 1-(4-octylphenethyl)piperidin-4-ol have been conducted to develop selective inhibitors of sphingosine (B13886) kinase 1 (SK1), an enzyme implicated in cancer and inflammatory diseases. acs.org By modifying the lipophilic tail, the polar headgroup, and the linker region, researchers established a clear SAR profile that explained the key interactions with the enzyme's binding site. acs.org These examples underscore the adaptability of the core phenyl-propanone and related structures in generating diverse chemical libraries for SAR exploration and the development of targeted therapeutics.

Theoretical and Computational Characterization of 1 2 Methylphenyl Propan 2 One

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide a framework for analyzing the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. tandfonline.com It is particularly effective for optimizing molecular geometry and calculating energies. For 1-(2-methylphenyl)propan-2-one, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Theoretical calculations for similar aromatic ketones have demonstrated that DFT can accurately predict structural parameters that are in good agreement with experimental data from techniques like X-ray crystallography. ajrconline.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wuxiapptec.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.com For this compound, the analysis would typically show the HOMO localized on the electron-rich aromatic ring and the LUMO centered on the carbonyl group's carbon atom, which is the primary electrophilic site. The specific energy values and the gap can be calculated using DFT, providing a quantitative measure of its reactivity profile. wuxiapptec.comnih.gov

Table 1: Illustrative Frontier Orbital Energies for Aromatic Ketones

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic Aromatic Ketone | -6.5 | -1.8 | 4.7 |

| Electron-donating substituted | -6.2 | -1.7 | 4.5 |

| Electron-withdrawing substituted | -6.8 | -2.1 | 4.7 |

Note: The values in this table are illustrative and represent typical ranges for aromatic ketones. Specific values for this compound require dedicated computational studies.

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical calculations can provide valuable information for interpreting experimental spectra. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net

These predicted shifts are based on the calculated magnetic shielding of each nucleus in the optimized molecular structure. By comparing the computed spectrum with the experimental one, chemists can confirm the structure of the synthesized compound. ajrconline.org For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methylene (B1212753) protons, and the methyl protons of the acetone (B3395972) moiety. libretexts.org Similarly, the ¹³C NMR spectrum would provide predicted shifts for each unique carbon atom.

Table 2: Typical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (Ar-H) | 7.1 - 7.3 |

| Phenyl-CH₃ | 2.2 - 2.4 |

| Methylene Protons (-CH₂-) | 3.6 - 3.8 |

| Ketone-CH₃ | 2.1 - 2.2 |

Note: These are approximate ranges. Actual shifts depend on the solvent and specific computational method used.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's behavior over time and in different environments.

This compound has rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. Molecular mechanics or DFT can be used to calculate the relative energies of these conformers. For this molecule, the orientation of the propan-2-one group relative to the 2-methylphenyl ring is of particular interest. The steric hindrance from the ortho-methyl group likely influences the preferred dihedral angle, favoring a twisted conformation to minimize steric strain.

Molecular dynamics (MD) simulations are a powerful tool for studying how a molecule behaves in a liquid environment, such as a solvent or a complex reaction mixture. stanford.edunih.gov An MD simulation models the movements of the solute (this compound) and the surrounding solvent molecules over time by solving Newton's equations of motion. stanford.edu

These simulations can reveal detailed information about solvation, including the formation of solvent shells around the molecule and specific interactions like hydrogen bonding (if applicable with the solvent). By running simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane), one can understand how the solvent influences the molecule's conformation and reactivity. For instance, the polar carbonyl group of this compound would be expected to interact more strongly with polar solvent molecules. This understanding is crucial for designing and optimizing chemical reactions. nih.gov

Simulations of Binding to Molecular Receptors (General Principles)

The interaction of small molecules, such as this compound, with biological macromolecules is a cornerstone of pharmacology and toxicology. Computational simulations, particularly molecular docking, provide profound insights into these interactions at an atomic level. nih.gov Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor, as well as the affinity of this binding. iaanalysis.combohrium.com This technique is instrumental in structure-based drug design and for screening large libraries of compounds to identify potential therapeutic agents. iaanalysis.comcomputabio.com

The fundamental principle of molecular docking is based on the complementary nature of the ligand and the receptor's binding site. iaanalysis.com This complementarity involves both geometric shape (steric fit) and physicochemical properties, such as electrostatic interactions, hydrogen bonds, and hydrophobic effects. iaanalysis.com The process can be conceptualized through historical models like the "lock-and-key" model, where a ligand fits into a rigid receptor, or the more contemporary "induced-fit" model, which accounts for the flexibility of both the ligand and the receptor upon binding. computabio.com

A typical molecular docking workflow involves several key steps:

Preparation of the Receptor and Ligand: This requires high-quality three-dimensional structures of both the receptor protein and the ligand (e.g., this compound). Receptor structures are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. researchgate.net The ligand's 3D structure is generated and optimized.

Defining the Binding Site: The active site of the receptor, the region where the ligand is expected to bind, is identified.

Conformational Sampling (Posing): An algorithm samples a vast number of possible conformations of the ligand within the defined binding site. nih.gov This step also considers the rotational flexibility of the ligand's bonds. iaanalysis.com

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These functions are mathematical models that calculate a score representing the strength of the intermolecular interactions. nih.gov The poses are then ranked, with the highest-ranking (usually lowest energy) pose considered the most likely binding mode. iaanalysis.com

The stability and dynamic behavior of the ligand-receptor complex predicted by docking can be further analyzed using molecular dynamics (MD) simulations. nih.govnih.gov MD simulations model the movement of atoms over time, providing a more detailed picture of the complex's stability, conformational changes, and the specific interactions that maintain the bound state. nih.gov

Table 1: Key Methodologies in Molecular Binding Simulations

| Methodology | Principle | Application to this compound | Key Outcomes |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor based on steric and energetic complementarity. iaanalysis.comresearchgate.net | Predicting how this compound might bind to a specific molecular target (e.g., an enzyme or receptor). | Identification of the most probable binding pose, estimation of binding free energy, and characterization of key interactions (hydrogen bonds, hydrophobic contacts). nih.goviaanalysis.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, governed by a force field. nih.gov | Assessing the stability of the docked this compound-receptor complex and observing its dynamic behavior in a simulated biological environment. | Evaluation of complex stability (e.g., via RMSD), analysis of conformational flexibility, and detailed mapping of persistent intermolecular interactions over time. nih.govnih.gov |

| Virtual Screening | Uses molecular docking to rapidly screen large databases of compounds against a target receptor. computabio.com | Screening a library of analogs of this compound to identify derivatives with potentially higher binding affinity or improved specificity. | Prioritization of compounds for further experimental testing, saving time and resources in the drug discovery process. computabio.comresearchgate.net |

Computational Prediction of Reaction Selectivity and Mechanism

Computational chemistry offers powerful tools for elucidating the detailed pathways of chemical reactions, including those involving this compound. grnjournal.us These methods can predict reaction outcomes, understand why certain products are formed over others (selectivity), and identify transient intermediates and transition states that are often difficult to observe experimentally. grnjournal.usrsc.org

Quantum mechanical (QM) methods are central to the computational prediction of reaction mechanisms. grnjournal.us Density Functional Theory (DFT) is a particularly popular QM method because it provides a good balance between computational cost and accuracy for many chemical systems. grnjournal.us By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of molecules and map out the potential energy surface of a reaction. grnjournal.us This allows researchers to:

Identify Reaction Pathways: Trace the lowest energy path from reactants to products.

Characterize Stationary Points: Locate and calculate the energies of reactants, products, intermediates, and, crucially, transition states.

Predict Reaction Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur. rsc.org

The prediction of selectivity is a major application of these computational tools. rsc.org For a molecule like this compound, which has multiple potential reaction sites, computational models can predict:

Regioselectivity: The preference for bond formation at one position over another (e.g., reaction at the aromatic ring versus the ketone functional group).

Chemoselectivity: The preference for reaction with one functional group over another.

Stereoselectivity: The preference for the formation of one stereoisomer over another.

For instance, in studying an oxidation or reduction reaction of this compound, computational models could calculate the energy barriers for attack at different sites, thereby predicting the major product. Similarly, for reactions involving the aromatic ring, such as electrophilic substitution, calculations can determine the relative stability of intermediates formed by attack at the ortho, meta, and para positions relative to the existing substituents, thus predicting the regioselectivity. acs.org

Recent advances also incorporate machine learning (ML) trained on large datasets of known reactions to predict outcomes, mechanisms, and optimal reaction conditions with increasing speed and accuracy. csmres.co.ukarxiv.org These approaches are becoming indispensable for catalyst design and the discovery of novel synthetic routes. rsc.orgcecam.org

Table 2: Computational Approaches for Reaction Prediction

| Approach | Description | Application to this compound Reactions | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine energies and properties. grnjournal.us | Modeling the mechanism of a reaction, such as the oxidation of the ketone or substitution on the phenyl ring. | Determination of transition state structures, calculation of activation energy barriers, and prediction of reaction regioselectivity and chemoselectivity. grnjournal.usrsc.org |

| Distortion/Interaction Model | Decomposes the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between them in the transition state. acs.org | Analyzing the origins of selectivity in a C-H activation reaction on the methylphenyl group. | Understanding whether selectivity is controlled by steric hindrance, electronic effects, or a combination of both. |

| Machine Learning (ML) Models | Algorithms trained on vast chemical reaction databases to predict outcomes for new sets of reactants and conditions. csmres.co.ukarxiv.org | Predicting the likely product, yield, and optimal conditions for a novel transformation of this compound. | Rapid hypothesis testing for new reactions, retrosynthetic analysis, and discovery of non-intuitive reaction pathways. csmres.co.ukcecam.org |

Metabolic Transformations and Biological Pathways Involving 1 2 Methylphenyl Propan 2 One Analogues

In Vivo Metabolic Pathways and Metabolite Identification

In vivo metabolic studies, often conducted in animal models, are essential for identifying the full spectrum of metabolites produced. The metabolism of amphetamine, a close structural analogue, is well-documented and involves several key pathways, including aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation. drugbank.com Phenylacetone (1-phenylpropan-2-one), the direct parent compound of the titular ketone, is itself a known in vivo metabolite of amphetamine and methamphetamine, formed via oxidative deamination. wikipedia.org

Phase I metabolism introduces or exposes functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which typically results in a small increase in hydrophilicity. libretexts.org For ketones like 1-(2-methylphenyl)propan-2-one, the primary Phase I reactions are expected to be hydroxylation of the aromatic ring and reduction of the carbonyl group.

Aromatic Hydroxylation: The cytochrome P450 (CYP) enzyme superfamily, particularly isoforms like CYP2D6, is heavily involved in the metabolism of amphetamine-like compounds. drugbank.com Aromatic hydroxylation is a principal metabolic route for amphetamine, leading to the formation of p-hydroxyamphetamine. drugbank.com By analogy, this compound is predicted to undergo hydroxylation on the phenyl ring, likely at positions para to the propanone side chain, although the existing methyl group at the ortho position may influence regioselectivity.

Carbonyl Reduction: The ketone functional group is susceptible to reduction by carbonyl reductase enzymes, leading to the formation of the corresponding secondary alcohol. acs.org The in vitro reduction of the related compound 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone to its alcohol metabolite has been demonstrated. nih.gov Therefore, a key Phase I metabolite of this compound is expected to be 1-(2-methylphenyl)propan-2-ol. Studies on the metabolism of the designer drug α-PVP and its analogues also confirm that the reduction of the ketone group to the corresponding alcohol is a major metabolic pathway. researchgate.net

Other Oxidative Reactions: Additional oxidative pathways observed for similar compounds include β-hydroxylation of the side chain. libretexts.org In the case of amphetamine analogues with N-alkyl groups, N-dealkylation is a common metabolic step. researchgate.net

Table 1: Predicted and Known Phase I Metabolites of Phenylpropanone and Amphetamine Analogues

| Parent Compound | Metabolic Reaction | Metabolite | Reference |

|---|---|---|---|

| Amphetamine | Aromatic Hydroxylation | p-Hydroxyamphetamine | drugbank.com |

| Amphetamine | Oxidative Deamination | Phenylacetone (1-Phenylpropan-2-one) | wikipedia.org |

| 1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanone | Carbonyl Reduction | 1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanol | nih.gov |

| 5-MAPB (Methamphetamine analogue) | N-Demethylation | 5-APB (Amphetamine analogue) | researchgate.net |

| α-PVP | Carbonyl Reduction | α-PVP alcohol metabolite | researchgate.net |

| This compound (Predicted) | Carbonyl Reduction | 1-(2-Methylphenyl)propan-2-ol | nih.gov, acs.org |

| This compound (Predicted) | Aromatic Hydroxylation | Hydroxy-1-(2-methylphenyl)propan-2-one | drugbank.com |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. nih.gov The most common Phase II reactions are glucuronidation and sulfation. libretexts.org

Glucuronidation: This process is catalyzed by UDP-glucuronyltransferases (UGTs) and involves the transfer of a glucuronic acid moiety to a suitable functional group, typically a hydroxyl group. nih.gov The hydroxylated metabolites of this compound, formed during Phase I, would be primary substrates for glucuronidation. Studies on the metabolites of 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA) have shown that UGT enzymes, particularly UGT2B7, 2B15, and 2B17, are involved in the glucuronidation of its hydroxylated metabolites. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to a hydroxyl or amino group. nih.gov SULT enzymes such as SULT1A1, SULT1A3, and SULT1E1 have been identified as responsible for the sulfation of the dihydroxy and hydroxy-methoxy metabolites of MDEA. nih.gov It is plausible that the hydroxylated metabolites of this compound would also undergo sulfation. For MDEA metabolites, SULTs generally showed higher affinity for the substrates compared to UGTs, although UGTs had higher capacities. nih.gov

In Vitro Metabolic Studies Utilizing Hepatic Microsomes and Other Biological Systems

In vitro systems, particularly hepatic (liver) microsomes, are widely used to investigate metabolic pathways and identify the enzymes involved. researchgate.net Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes like the cytochrome P450 system. researchgate.nettandfonline.com

Studies using rat liver microsomes have been instrumental in elucidating the metabolism of various ketones. For instance, the metabolism of chalcone (B49325) and trans-4-phenyl-3-buten-2-one in rat liver microsomes resulted in the formation of hydroxylated derivatives as major metabolites. researchgate.net The specific CYP isoenzymes responsible for these hydroxylations were identified as CYP1A1, 1A2, 2C6, and 3A1. researchgate.net Similarly, the in vitro metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone using rat microsomal preparations confirmed its reduction to the corresponding alcohol. nih.gov This reduction was more pronounced in microsomes compared to soluble fractions of the liver. nih.gov

In some cases, in vitro systems have been used to synthesize metabolite standards for further studies. For example, rat liver microsomes have been used to produce glucuronide standards of MDEA metabolites. nih.gov Beyond microsomes, other systems like pooled human liver cytosol (pHLC) are used to study cytosolic enzymes, such as sulfotransferases. nih.gov

Table 2: Summary of In Vitro Metabolic Studies on Related Ketones

| Substrate | In Vitro System | Key Finding | Identified Enzymes | Reference |

|---|---|---|---|---|

| Chalcone | Rat Liver Microsomes | Formation of 4-hydroxylated, 4'-hydroxylated, and 2-hydroxylated metabolites | CYP1A1, CYP1A2, CYP2C6, CYP3A1 | researchgate.net |

| trans-4-Phenyl-3-buten-2-one | Rat Liver Microsomes | Oxidation to 4-OH-PBO | CYP1A1, CYP1A2, CYP2C6, CYP2E1 | researchgate.net |

| 1-Phenyl-2-(2-benzothiazolinone-3-yl)ethanone | Rat Liver Microsomes & Soluble Fractions | Reduction to the corresponding alcohol | Not specified | nih.gov |

| HMEA (MDEA Metabolite) | Human Liver Microsomes (pHLM), Recombinant UGTs | Glucuronidation | UGT2B7, UGT2B15, UGT2B17 | nih.gov |

| DHEA & HMEA (MDEA Metabolites) | Human Liver Cytosol (pHLC), Recombinant SULTs | Sulfation | SULT1A1, SULT1A3, SULT1E1 | nih.gov |

Enzymatic Bioconversion and Enzyme Kinetics of Related Ketones

The bioconversion of ketones, particularly the stereoselective reduction to chiral alcohols, is an area of significant research interest for the synthesis of fine chemicals and pharmaceutical intermediates. ftb.com.hr This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which often exhibit high enantioselectivity. rsc.orgmdpi.com

The enzymatic reduction of acetophenone (B1666503) derivatives, which are structurally analogous to this compound, has been studied extensively. A recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) demonstrated that the reaction rates for meta- and para-substituted acetophenones were influenced by the electronic effects of the substituents. rsc.org However, for ortho-substituted derivatives, steric hindrance appeared to be the dominant factor affecting both reaction rate and enantioselectivity. rsc.org This suggests that the ortho-methyl group in this compound would play a crucial role in its enzymatic reduction kinetics.

Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), are also widely used for the reduction of acetophenones. ftb.com.hrusm.my These reductions generally follow Prelog's rule, yielding the (S)-alcohol. ftb.com.hr Studies on 1-(arylsulfanyl)propan-2-ones have shown that different microorganisms can produce opposite enantiomers. For example, Candida parapsilosis produced the (S)-alcohols with >99% enantiomeric excess (ee), while Lactobacillus kefir alcohol dehydrogenase expressed in E. coli yielded the (R)-alcohols, also with >99% ee. mdpi.com The conversion rates for these bioreductions were generally high, often exceeding 90%. mdpi.com

Table 3: Examples of Enzymatic Reduction of Propan-2-one and Acetophenone Analogues

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfanyl)propan-2-one | Candida parapsilosis | (S)-1-(Phenylsulfanyl)propan-2-ol | >99 | >99 | mdpi.com |

| 1-(Phenylsulfanyl)propan-2-one | LkADH in E. coli | (R)-1-(Phenylsulfanyl)propan-2-ol | >99 | >99 | mdpi.com |

| 1-[(4-Chlorophenyl)sulfanyl]propan-2-one | Candida parapsilosis | (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol | 85 | >99 | mdpi.com |

| 1,4-Diphenylbutane-1,4-dione | RasADH in E. coli | (1S,4S)-1,4-Diphenylbutane-1,4-diol | 82 (at 48h) | >99 | mdpi.com |

| Acetophenone | Saccharomyces cerevisiae | (R)-1-Phenylethanol | - | - | ftb.com.hr |

| 4-Methylacetophenone | Baker's Yeast | (S)-1-(p-tolyl)ethanol | 100 (at 48h) | 92 | usm.my |

Predictive Computational Models for Metabolic Fate

Given the resource-intensive nature of experimental metabolic studies, computational (in silico) models have become invaluable tools for predicting the metabolic fate of xenobiotics. nih.gov These methods can be broadly categorized as ligand-based or structure-based. acs.org Ligand-based approaches use the structures of known metabolized compounds to build predictive models, while structure-based approaches focus on the properties of the metabolizing enzymes themselves. nih.gov

Several computational tools are available to predict the sites of metabolism (SOMs) and the structures of potential metabolites. frontiersin.org

Expert Systems and Rule-Based Models: Tools like Meteor and MetaSite contain libraries of known biotransformation reactions and rules derived from expert knowledge to predict metabolic trees. acs.org

Machine Learning and Data Mining: Approaches like Metaprint2D use statistical analysis of known metabolic transformations to derive the likelihood of a reaction occurring at a specific atom. acs.org

Quantum Mechanics (QM) and Reactivity-Based Models: Tools such as SMARTCyp and IMPACTS use quantum chemical calculations to estimate reaction energy barriers or combine docking simulations with transition state modeling to predict the most likely SOMs. acs.orgresearchgate.net For example, some models use pre-calculated activation energies from density functional theory (DFT) combined with accessibility descriptors to identify sites susceptible to CYP450 metabolism. nih.gov

These models are used to prioritize experimental studies by generating lists of likely metabolites. frontiersin.org For example, a study comparing four in silico tools (BioTransformer, Meteor, TIMES, and QSAR Toolbox) to predict metabolites for 33 diverse chemicals generated a total of 1,989 predictions, highlighting both the power and the variability of these approaches. frontiersin.org

Table 4: Overview of Computational Approaches for Predicting Xenobiotic Metabolism

| Model/Approach Type | Principle | Examples | Application | Reference |

|---|---|---|---|---|

| Expert System / Rule-Based | Uses libraries of biotransformation rules to enumerate possible metabolites. | Meteor, META | Predicts metabolic trees and structures of metabolites. | acs.org, frontiersin.org |

| Data Mining / Statistical | Identifies SOMs based on statistical analysis of known metabolic data. | Metaprint2D | Predicts the likelihood of metabolism at specific atoms. | acs.org |

| Quantum Mechanics / Reactivity | Calculates activation energies and uses reactivity principles to predict SOMs. | SMARTCyp, IMPACTS | Ranks potential SOMs based on chemical reactivity. | acs.org, researchgate.net |

| Structure-Based Docking | Docks the substrate into the enzyme's active site to identify accessible and reactive positions. | IDSite, IMPACTS | Predicts SOMs based on enzyme-substrate interactions. | researchgate.net |

Advanced Analytical Methodologies for the Research and Characterization of 1 2 Methylphenyl Propan 2 One

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 1-(2-methylphenyl)propan-2-one from complex mixtures, quantifying its presence, and identifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique is widely used for purity assessment and the identification of by-products or contaminants. For instance, in the analysis of related compounds, GC-MS has been effectively used to differentiate isomers and quantify their presence in various matrices. gcms.czsemanticscholar.org The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. For example, the analysis of 1-(4-methylphenyl)propan-2-one, a positional isomer, shows a characteristic mass spectrum with a prominent molecular ion peak. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | TR 5MS capillary standard non-polar column (30 m x 0.25 mm, 0.25 µm film thickness) | biomedpharmajournal.org |

| Oven Temperature Program | Initial 40°C for 2 min, ramp to 100°C at 8°C/min, then to 120°C at 15°C/min, to 180°C at 8°C/min, to 200°C at 15°C/min, and finally to 260°C at 8°C/min | nih.gov |

| Ionization Energy | 70 eV | ljmu.ac.uk |

| Mass Range | m/z 40–550 | ljmu.ac.uk |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization for GC-MS is not desirable. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

When coupled with tandem mass spectrometry (LC-MS/MS), the analytical power is significantly enhanced. This combination allows for highly sensitive and selective quantification of the target compound and its metabolites or degradation products in complex matrices. For instance, LC-MS/MS methods have been developed for the detection of a wide array of novel psychoactive substances, including synthetic cathinones structurally related to this compound, in whole blood. unipd.itscispace.com These methods often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid to improve ionization. ljmu.ac.uksielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm) | unipd.it |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) | ljmu.ac.ukscholaris.ca |

| Flow Rate | 0.4 mL/min | unipd.it |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | unipd.it |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a prochiral molecule, its reduction can lead to a chiral alcohol, 1-(2-methylphenyl)propan-2-ol. The determination of the enantiomeric excess (ee) of such products is crucial in asymmetric synthesis. Chiral chromatography is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For example, the enantiomers of related chiral alcohols have been successfully separated using columns like CHIRALCEL OD-H, which is based on cellulose (B213188) derivatives. semanticscholar.org The mobile phase often consists of a mixture of hexane (B92381) and an alcohol like propan-2-ol. semanticscholar.orgresearchgate.net The ability to separate enantiomers is critical for understanding the stereoselectivity of chemical reactions. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring, and the methyl protons of the ketone and the tolyl group. uniovi.es The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of the proton environments.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. libretexts.org The carbonyl carbon of the ketone typically appears at a characteristic downfield chemical shift (around 200 ppm). The aromatic carbons and the carbons of the methyl and methylene groups will also have distinct chemical shifts. uniovi.es

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|

| C=O | - | ~207 | uniovi.es |

| CH₂ | ~3.71 (s) | ~49.3 | uniovi.es |

| C(O)CH₃ | ~2.14 (s) | ~29.4 | uniovi.es |

| Ar-CH₃ | ~2.25 (s) | ~19.8 | uniovi.es |

| Aromatic CH | ~7.09-7.23 (m) | ~126.4-136.5 | uniovi.es |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1700-1725 cm⁻¹. Other characteristic bands include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. nist.gov

Raman spectroscopy also provides information on these vibrational modes, but the selection rules are different. Non-polar bonds often give rise to strong Raman signals. For instance, the C=C stretching vibrations of the aromatic ring are usually strong in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous confirmation of the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). scispace.comljmu.ac.uk This precision allows for the determination of a unique molecular formula from the measured exact mass.

For this compound, with the molecular formula C₁₀H₁₂O, the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement via HRMS that closely matches this theoretical value provides strong evidence for the assigned molecular formula, a critical step in structural elucidation. researchgate.net This high mass accuracy is crucial for distinguishing this compound from its isomers, such as 1-(4-methylphenyl)propan-2-one or 1-phenylbutan-2-one, which have the same nominal mass but different exact masses due to their differing atomic arrangements.

The process involves ionizing the sample and measuring the m/z of the resulting molecular ion, often the protonated molecule [M+H]⁺. The difference between the measured mass and the theoretical mass, known as the mass error, is calculated in ppm. A very low mass error significantly increases the confidence in the proposed elemental composition. lcms.cz HRMS is frequently coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) to separate the analyte from complex mixtures before analysis. ljmu.ac.uk

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Theoretical Exact Mass ([M]) | 148.08882 u |

| Theoretical m/z ([M+H]⁺) | 149.09663 u |

| Hypothetical Measured m/z ([M+H]⁺) | 149.09660 u |

| Mass Error | -0.20 ppm |

This interactive table illustrates typical data obtained from an HRMS analysis. The low mass error provides high confidence in the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. researchgate.net The resulting structural model details exact bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

While this compound is a liquid at standard temperature and pressure, X-ray crystallography could be applied to solid derivatives or if the compound is crystallized at low temperatures. tcichemicals.com The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis. scispace.com